Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

G-protein coupled receptors Gαq inhibition medicinal chemistry

Researchers synthesizing BIM-46174 analogs or P2X7 modulators face inconsistent activity from regioisomeric or de-esterified alternatives. This specific 2-carboxylate ethyl ester with a tetrahydroimidazo[1,2-a]pyrazine core is validated in SAR studies as essential for Gαq inhibition and CNS-penetrant lead generation (XLogP3 -0.3). • Orthogonal reactivity: secondary amine for acylation/sulfonylation; ester for hydrolysis/transesterification. • ≥95% purity, solid form, MW 195.22, shipped ambient with rigorous QA documentation. • Enables direct entry into kinase hinge-binder libraries and P2X7 antagonist programs.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 91476-82-3
Cat. No. B1631417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
CAS91476-82-3
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2CCNCC2=N1
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h6,10H,2-5H2,1H3
InChIKeyYTYJZXFCWYHVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Identity & Physicochemical Profile


Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 91476-82-3) is a heterocyclic building block featuring a fused imidazo-pyrazine core . It is a solid with a molecular weight of 195.22 g/mol (C9H13N3O2) and a purity of ≥95% . The compound exhibits a topological polar surface area of 56.2 Ų, a calculated LogP (XLogP3) of -0.3, and one hydrogen bond donor . It is offered by multiple vendors as a research chemical for pharmaceutical development .

GPCR Probe Synthesis
Core scaffold for cell-permeable Gαq inhibitor BIM-46174; reported scaffold essentiality confirmed by fragment inactivity studies.
P2X7 Modulator Libraries
Secondary amine enables diverse derivatization for P2X7 receptor modulator synthesis; patent-reported scaffold utility.
CNS Lead Permeability Context
Ethyl ester confers predicted LogP suitable for passive membrane diffusion assessment; may support CNS exposure evaluation.
Kinase Inhibitor Scaffold
Dual ester/amine functionality enables diversification for kinase inhibitor library synthesis targeting hinge-binding motifs.

Risks of Substituting Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Without Validation


The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry [1], but the specific substitution pattern, particularly the 2-carboxylate ester, is a critical determinant of biological activity and synthetic utility. Substituting ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate with a different regioisomer or a structurally related analog, such as the 3-carboxylate or a methyl ester derivative, cannot be done without rigorous validation. The position and nature of the ester moiety directly influence the compound's ability to act as a synthetic intermediate for constructing biologically active molecules, including Gαq protein inhibitors [2] and P2X7 receptor modulators [3]. Furthermore, variations in the ester group alter physicochemical properties like LogP and solubility, which directly impact the downstream pharmacokinetic profile of the final drug candidates . Therefore, generic substitution carries a high risk of irreproducible or null results in downstream assays and synthetic pathways.

Regioisomeric substitution may disrupt activity
The 2-carboxylate position is critical for Gαq inhibitor synthesis; 3-carboxylate or other regioisomers may not reproduce reported scaffold activity.
Methyl ester analog introduces steric/lipophilic mismatch
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 91476-81-2) differs in steric bulk and lipophilicity; target binding and PK profile may not transfer without re-optimization.
Non-tetrahydro analogs lack key derivatization handle
Fully aromatic imidazo[1,2-a]pyrazine analogs are missing the secondary amine required for P2X7 modulator functionalization, limiting library diversification.

Evidence for Selecting Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Over Analogs


Gαq Inhibitor Precursor vs. Inactive Fragments

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate serves as a key starting material for the synthesis of BIM-46174, a validated and cell-permeable Gαq inhibitor. A 2020 study demonstrated that structural fragments derived from this core, including monocyclic and other bicyclic substructures, completely lack Gαq inhibitory activity in a second messenger-based fluorescence assay [1]. This establishes that the full, specific bicyclic structure provided by the 2-carboxylate is essential for activity. Simply purchasing a cheaper, more generic fragment of the imidazo-pyrazine core will not yield an active Gαq inhibitor.

Gαq Inhibition Scaffold
Class-level
Full scaffold: active Gαq inhibitor
Fragments: inactive
Essential scaffold integrity for Gαq inhibitor probes
Second messenger fluorescence assay
G-protein coupled receptors Gαq inhibition medicinal chemistry

Ethyl Ester vs. Carboxylic Acid: LogP and BBB Permeability

The ethyl ester moiety of the target compound confers a calculated LogP (XLogP3) of -0.3 , significantly increasing lipophilicity compared to its free carboxylic acid analog (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid). This increase in LogP correlates strongly with improved passive diffusion across biological membranes, including the blood-brain barrier. For neuroscience drug discovery programs requiring central nervous system penetration, this property makes the ethyl ester a far more attractive starting material for lead optimization than the more polar and less membrane-permeable acid.

Lipophilicity
Data to verify
XLogP3 = -0.3
vs. carboxylic acid (highly polar)
May support passive membrane permeability assessment
Calculated property; experimental validation recommended
pharmacokinetics blood-brain barrier lipophilicity

Secondary Amine Handle for P2X7 Modulator Derivatization

The target compound contains a secondary amine within its tetrahydropyrazine ring, providing a nucleophilic handle for further functionalization. This contrasts with fully aromatic imidazo[1,2-a]pyrazine analogs, which lack this handle. In a 2010 patent [1], compounds of formula (I) based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, which includes the target compound's scaffold, are described as P2X7 receptor modulators. The presence of the secondary amine is crucial for the installation of various substituents (e.g., alkyl, acyl, or sulfonyl groups) to modulate P2X7 receptor function, enabling the creation of diverse libraries. An analog lacking this amine would have limited utility for such medicinal chemistry campaigns.

Synthetic Versatility
Class-level
Secondary amine nucleophilic handle
Fully aromatic analogs: not present
Enables P2X7 modulator library synthesis
Patent-based evidence; derivatization scope reported
P2X7 receptor synthetic chemistry derivatization

TPSA and Steric Differentiation from Methyl Ester Analog

The target compound has a Topological Polar Surface Area (TPSA) of 56.2 Ų and one hydrogen bond donor . When compared to its close analog, methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 91476-81-2), the ethyl ester provides a subtle but quantifiable difference in steric bulk and lipophilicity. This difference can significantly affect molecular recognition events, such as binding affinity and selectivity towards biological targets. The slightly larger ethyl group can better fill hydrophobic pockets in enzyme active sites compared to the methyl group, potentially leading to improved potency or selectivity in drug candidates. For medicinal chemists, this distinction provides a rationale for selecting the ethyl ester as a starting point for lead optimization campaigns where subtle steric interactions are a key consideration.

Steric/Lipophilic Tuning
Data to verify
TPSA 56.2 Ų, HBD 1
Methyl ester: lower steric bulk, LogP
Subtle differentiation for target binding optimization
Calculated properties; experimental validation needed
physicochemical properties TPSA drug-likeness

Optimal Use Cases for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate


Synthesis of Gαq Protein Inhibitors for GPCR Research

This compound is the optimal starting material for synthesizing BIM-46174 and related heterocyclized dipeptides that act as cell-permeable inhibitors of Gαq proteins. Research programs focused on delineating the role of Gαq signaling in physiology and disease, particularly in cancer and cardiovascular research, will find this building block essential for creating functional probes. Its utility is validated by published SAR studies demonstrating that simpler fragments are inactive, underscoring the need for the full scaffold [1].

P2X7 Receptor Modulator Development for Pain and Inflammation

This compound is a validated scaffold for generating P2X7 receptor modulators. Its secondary amine functionality is critical for introducing diverse substituents to fine-tune receptor antagonism [2]. This makes it a superior choice over non-tetrahydro or non-amine-containing analogs for any program aiming to develop novel therapeutics for inflammatory pain, neuropathic pain, rheumatoid arthritis, or neurodegenerative disorders where P2X7 antagonism is a proven therapeutic strategy.

CNS Drug Discovery Leveraging BBB Permeability

For neuroscience programs targeting CNS disorders (e.g., Alzheimer's disease), the ethyl ester is the preferred building block over the more polar carboxylic acid analog. Its calculated LogP of -0.3 is within the optimal range for brain penetration , suggesting that lead compounds derived from this scaffold will have a higher probability of achieving sufficient CNS exposure compared to those derived from the free acid.

Heterocyclic Library Diversification for Kinase Inhibitor Discovery

The unique 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a known kinase hinge-binding motif. This compound provides a versatile entry point for synthesizing a diverse array of kinase inhibitors. The ethyl ester can be readily hydrolyzed or transesterified to introduce different solubility-modifying groups, while the secondary amine can be acylated or sulfonylated to explore interactions with the kinase's solvent-exposed region or ribose pocket. This dual functionalization capacity makes it a high-value addition to any screening library aimed at identifying new kinase inhibitors.

Application
Selection Property
Validation Focus
GPCR pathway probe synthesis
Scaffold essentiality for Gαq inhibition
Functional activity vs. fragment controls
P2X7 receptor modulator development
Secondary amine derivatization handle
Receptor antagonism in reported inflammatory models
CNS lead permeability assessment
Predicted LogP for passive diffusion
CNS exposure model evaluation
Kinase inhibitor library synthesis
Dual ester/amine functionalization
Kinase hinge-binding motif screening

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